molecular formula C14H10ClF2N3O2 B2659365 N1-(5-chloropyridin-2-yl)-N2-(2,6-difluorobenzyl)oxalamide CAS No. 920162-83-0

N1-(5-chloropyridin-2-yl)-N2-(2,6-difluorobenzyl)oxalamide

Cat. No. B2659365
CAS RN: 920162-83-0
M. Wt: 325.7
InChI Key: KFFNJUZXDFSZKA-UHFFFAOYSA-N
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Description

N1-(5-chloropyridin-2-yl)-N2-(2,6-difluorobenzyl)oxalamide, also known as Compound A, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.

Scientific Research Applications

1. Supramolecular Architectures and Quantum Chemical Insights

A study conducted by (Khalid et al., 2021) explored the synthesis of novel pyridine-based hydrazone derivatives, including compounds structurally similar to N1-(5-chloropyridin-2-yl)-N2-(2,6-difluorobenzyl)oxalamide. The research focused on understanding the optimized geometry, nonlinear optical properties, frontier molecular orbitals, and natural bond orbitals of these compounds through quantum chemical analyses.

2. Potential Anticancer Applications

The research conducted by (Zhang et al., 2005) identified derivatives of N1-(5-chloropyridin-2-yl)-N2-(2,6-difluorobenzyl)oxalamide as potential anticancer agents. The study discovered that these compounds, specifically 5-(3-chlorothiophen-2-yl)-3-(5-chloropyridin-2-yl)-1,2,4-oxadiazole, showed promising in vivo activity in tumor models.

3. Enhancement of Metal Single-Atom Catalysts

(Wang et al., 2021) investigated the enhancement of activity and stability in metal single-atom catalysts. Their research suggested that compounds with pyridinic nitrogen, akin to the structure of N1-(5-chloropyridin-2-yl)-N2-(2,6-difluorobenzyl)oxalamide, could play a significant role in boosting hydrogenation activity.

4. Reactivity in Chemical Synthesis

The reactivity of oxalamide-based carbene, structurally related to N1-(5-chloropyridin-2-yl)-N2-(2,6-difluorobenzyl)oxalamide, was explored by (Braun et al., 2012). This study focused on understanding the chemical reactions and stability of such compounds, which are crucial in organic and medicinal chemistry.

5. Impact on HIV-1 Neutralization

A study by (Yoshimura et al., 2010) investigated the impact of N-(4-Chlorophenyl)-N′-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide, a compound structurally similar to N1-(5-chloropyridin-2-yl)-N2-(2,6-difluorobenzyl)oxalamide, on enhancing the binding of antibodies to HIV-1, potentially offering new insights into HIV-1 treatment strategies.

properties

IUPAC Name

N'-(5-chloropyridin-2-yl)-N-[(2,6-difluorophenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF2N3O2/c15-8-4-5-12(18-6-8)20-14(22)13(21)19-7-9-10(16)2-1-3-11(9)17/h1-6H,7H2,(H,19,21)(H,18,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFFNJUZXDFSZKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CNC(=O)C(=O)NC2=NC=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(5-chloropyridin-2-yl)-N2-(2,6-difluorobenzyl)oxalamide

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